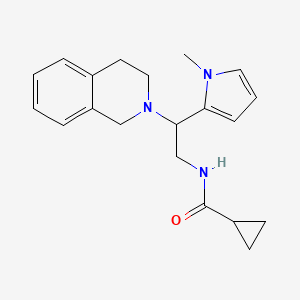
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Isoquinoline and Pyrrolidine Derivatives
Isoquinoline and pyrrolidine derivatives are pivotal in the development of novel organic compounds with potential therapeutic applications. Research highlights the synthesis of these derivatives through various chemical reactions, including cycloaddition and catalyzed reactions, which are fundamental in constructing complex molecular architectures with potential biological activities.
- Cycloaddition Reactions : The thermal behavior of 5-spirocyclopropaneisoxazolidines, derived from the cycloaddition of dihydroisoquinoline N-oxide and pyrroline N-oxide, demonstrates significant potential for creating indolizinone and benzindolizinone derivatives through different rearrangement processes (Zorn et al., 1999).
- Lewis Acid Catalyzed Reactions : Arylvinylidenecyclopropanes react with ethyl (arylimino)acetates in the presence of Lewis acid to selectively yield pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, indicating a versatile method for synthesizing these compounds depending on the electronic nature of the reactants (Lu & Shi, 2007).
Applications in Antibacterial and Anticancer Research
Compounds related to dihydroisoquinoline and pyrrolidine derivatives have been explored for their potential antibacterial and anticancer properties, demonstrating the importance of these chemical structures in developing new therapeutic agents.
- Antibacterial and Anticancer Evaluation : Synthesis of new 2-chloro-3-hetarylquinolines exhibits potent antibacterial activity against S. aureus and significant anticancer activity, showcasing the therapeutic potential of these derivatives (Bondock & Gieman, 2015).
Antihelminthic and Insecticidal Activity
The synthesis of specific dihydroisoquinoline derivatives has shown promising antihelminthic and insecticidal activities, highlighting their potential use in agricultural and pharmaceutical applications.
- Synthesis and Activity Evaluation : Cyclocondensation reactions leading to the formation of ethanoic acid amides have demonstrated greater activity than standard treatments, indicating their value in developing new antihelminthic and insecticidal agents (Surikova et al., 2017).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-11-4-7-18(22)19(13-21-20(24)16-8-9-16)23-12-10-15-5-2-3-6-17(15)14-23/h2-7,11,16,19H,8-10,12-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQKWUMINTYOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

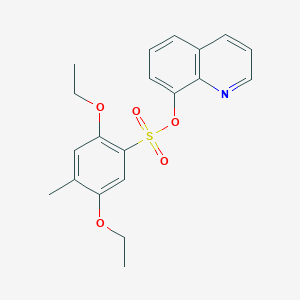
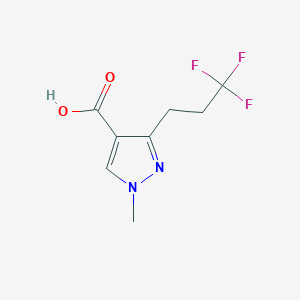
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)
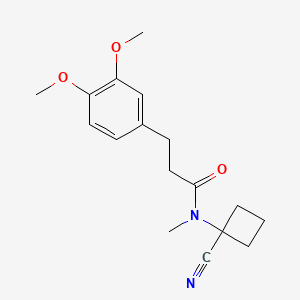
![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)

![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)

![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)
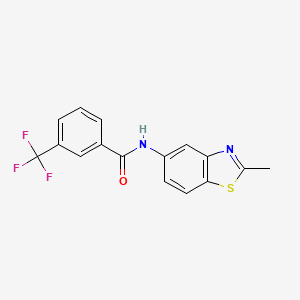

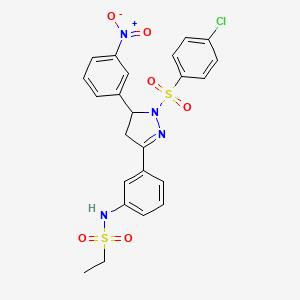
![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2378213.png)